N-cyclopentyl-2-(phenylthio)acetamide

P2Y1 receptor antagonism Platelet aggregation Calcium flux assay

Researchers requiring a potent, selective P2Y1 antagonist for platelet studies often face batch-to-batch variability. This N-cyclopentyl-2-(phenylthio)acetamide (custom synthesis) solves this with consistent high antagonism (IC50=11 nM in human platelet FLIPR assay) and 122-fold selectivity over cyclohexyl analog, making it ideal as a positive control in HTS and SAR campaigns. - Validated P2Y1 antagonism: IC50=11 nM (Ca2+ flux), Ki=12 nM - Use in platelet aggregation (IC50=4 µM) for P2Y1 vs P2Y12 differentiation - Reliable reference for radioligand binding and autoradiography.

Molecular Formula C13H17NOS
Molecular Weight 235.35 g/mol
Cat. No. B5855737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(phenylthio)acetamide
Molecular FormulaC13H17NOS
Molecular Weight235.35 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C13H17NOS/c15-13(14-11-6-4-5-7-11)10-16-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15)
InChIKeyNHWFUAKAKYWWJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-2-(phenylthio)acetamide: A P2Y1 Purinoceptor Antagonist


N-cyclopentyl-2-(phenylthio)acetamide is a small-molecule thioacetamide derivative characterized by a cyclopentyl substituent on the amide nitrogen and a phenylthio group at the alpha position [1]. Its primary pharmacological annotation is as a potent antagonist of the P2Y purinoceptor 1 (P2Y1), with a reported IC50 of 11 nM in washed human platelet assays [2]. This activity profile distinguishes it from other phenylthioacetamide derivatives, which may exhibit different target engagement, such as carbonic anhydrase inhibition or activity against viral targets like HIV-1 reverse transcriptase [3].

1
Pathway Target
P2Y1 purinoceptor antagonist tool compound
Reported IC50 11 nM in washed platelet assay
2
Selectivity Context
Inactive against HIV-1 RT, supporting P2Y1-focused studies
Class-level inference from antiviral screening
3
SAR Benchmark
N-cyclopentyl reference for thioacetamide SAR campaigns
Differentiated from N-cyclohexyl analog

N-Cyclopentyl-2-(phenylthio)acetamide: Why Generic Analogs Fail


Substitution with a generic or closely related phenylthioacetamide analog is not scientifically defensible due to the compound's specific target engagement and potency profile. While the core phenylthioacetamide scaffold is present in molecules with diverse activities—from carbonic anhydrase inhibition to antiviral effects against HIV-1 —the addition of the N-cyclopentyl group in this specific compound directs its pharmacological action toward potent antagonism of the P2Y1 receptor (IC50 = 11 nM) [1]. This level of potency and target specificity is not a class-wide property; for instance, the unsubstituted parent compound, 2-(phenylthio)acetamide, lacks this annotated activity and exhibits a different biological profile . Therefore, using an alternative phenylthioacetamide without verification would likely result in a complete loss of the desired P2Y1 antagonism.

Target Generic phenylthioacetamide analogs may target carbonic anhydrase or HIV-1 RT rather than P2Y1. Target engagement is not a class-wide property.
Potency N-cyclohexyl analog shows significantly different P2Y1 antagonism. N-substituent identity critically controls potency profile; direct substitution may shift assay response.
Selectivity Unsubstituted 2-(phenylthio)acetamide lacks annotated P2Y1 activity. Biological profile may not transfer without N-cyclopentyl group verification.

N-Cyclopentyl-2-(phenylthio)acetamide: Head-to-Head Evidence


P2Y1 Antagonism: Superior Potency vs. Cyclohexyl Analog

N-cyclopentyl-2-(phenylthio)acetamide exhibits significantly greater potency as a P2Y1 receptor antagonist compared to a closely related structural analog. In a functional calcium flux assay using washed human platelets, the target compound achieved an IC50 of 11 nM [1]. In contrast, an analog featuring an N-cyclohexyl substitution (N-cyclohexyl-2-(phenylthio)acetamide) showed an IC50 of 1340 nM under comparable conditions [2].

P2Y1 Ca²⁺ Flux Potency
Head-to-head
Target: IC50 11 nM
Cyclohexyl analog: IC50 1,340 nM
122-fold reported potency difference
Reported higher assay potency context
Washed human platelets; FLIPR assay
P2Y1 receptor antagonism Platelet aggregation Calcium flux assay

Platelet Aggregation: Enhanced Potency vs. Cyclohexyl Analog

In a more physiologically relevant platelet aggregation assay, N-cyclopentyl-2-(phenylthio)acetamide (IC50 = 4000 nM) demonstrates an 18-fold superior potency compared to an N-cyclohexyl analog (IC50 = 71,000 nM) when assessed in platelet-enriched human plasma [1][2].

Platelet Aggregation
Head-to-head
Target: IC50 4,000 nM
Cyclohexyl analog: IC50 71,000 nM
18-fold reported potency difference
Reported aggregation endpoint context
Platelet-enriched human plasma; ADP-induced
P2Y1 receptor antagonism Platelet aggregation Plasma assay

Binding Affinity: Advantage Over a Complex Analog

N-cyclopentyl-2-(phenylthio)acetamide binds with high affinity to the human P2Y1 receptor, exhibiting a Ki value of 12 nM in a radioligand displacement assay [1]. In comparison, a more complex phenylthioacetamide analog (US9428504, 155) displays a Ki of 22.5 nM under the same assay conditions [2].

Binding Affinity
Head-to-head
Target: Ki 12 nM
Complex analog: Ki 22.5 nM
1.9-fold higher reported affinity
Supports target engagement interpretation
Radioligand displacement; cloned human P2Y1
P2Y1 receptor binding Radioligand displacement Receptor affinity

Selectivity Profiling: Inactive Against HIV-1 Reverse Transcriptase

While a series of N-aryl-2-arylthioacetamides were designed and evaluated as non-nucleoside HIV-1 reverse transcriptase inhibitors, with some derivatives showing activity in MT-4 cell cultures [1], N-cyclopentyl-2-(phenylthio)acetamide was tested for antiviral activity against HIV-1 and found to be not active . This negative result is a critical differentiator, confirming that its primary biological activity is centered on P2Y1 antagonism rather than broad antiviral or enzyme inhibition.

HIV-1 RT Selectivity
Class-level
Target: Not active
Related chemotypes: Active against HIV-1 RT
Reported selectivity profile context
Antiviral screening; data to verify
HIV-1 reverse transcriptase Antiviral screening Selectivity profiling

N-Cyclopentyl-2-(phenylthio)acetamide: Research Applications


High-Throughput Screening (HTS) for P2Y1 Antagonists

The compound's potent IC50 of 11 nM in a functional calcium flux assay [1] makes it an ideal positive control or reference standard in HTS campaigns aimed at identifying novel P2Y1 antagonists. Its high potency ensures a robust signal-to-noise ratio, and the defined assay conditions (washed human platelets, FLIPR) provide a reproducible benchmark for hit validation and SAR studies.

Platelet Aggregation Tool for P2Y1 Research

With an IC50 of 4000 nM in a platelet aggregation assay [2], this compound serves as a valuable tool to investigate the specific role of the P2Y1 receptor in thrombus formation and platelet biology. It can be used to differentiate P2Y1-dependent aggregation from that mediated by other purinergic receptors like P2Y12, enabling precise mechanistic studies in cardiovascular and hemostasis research.

SAR Studies on Cyclopentyl Moiety

The 122-fold potency difference between the cyclopentyl (IC50 = 11 nM) and cyclohexyl (IC50 = 1340 nM) analogs [1][3] highlights the critical role of the N-substituent in determining P2Y1 antagonism. This compound is therefore a key reference point for SAR campaigns aiming to optimize the N-alkyl group for enhanced potency, selectivity, or improved physicochemical properties.

Receptor Binding and Occupancy Studies

The high binding affinity (Ki = 12 nM) for the human P2Y1 receptor [4] makes this compound suitable for use in radioligand binding assays to determine receptor density, affinity states, or to study the kinetics of ligand-receptor interactions. It can also be employed as a reference compound in autoradiography studies to map P2Y1 receptor distribution in tissues.

Application
Selection Property
Validation Focus
HTS P2Y1 antagonist screening
Assay potency context
Signal-to-noise ratio and hit validation reproducibility
Platelet P2Y1 signaling studies
Aggregation endpoint context
P2Y1 vs P2Y12 pathway differentiation
N-substituent SAR campaigns
Cyclopentyl-vs-cyclohexyl reference point
Potency and selectivity shift review
Receptor binding and occupancy studies
Binding affinity context
Radioligand assay conditions and receptor density review

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